3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both cyclohexylsulfonyl and cyclopropylsulfonyl groups attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Azetidines are four-membered polar heterocycles that include a basic secondary amine . They are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability
Biochemical Pathways
Azetidines are known to be involved in various biosynthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of Sulfonyl Groups: The cyclohexylsulfonyl and cyclopropylsulfonyl groups can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient sulfonylation and ring formation.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylsulfonyl)azetidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.
1-(Cyclopropylsulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, which may affect its hydrophobic interactions.
3-(Phenylsulfonyl)-1-(cyclopropylsulfonyl)azetidine: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group, altering its electronic properties.
Uniqueness
3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and cyclopropylsulfonyl groups, which provide a balance of steric hindrance and electronic effects. This unique combination enhances its potential interactions with biological targets and its versatility in synthetic applications.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLNGIIAMSGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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